molecular formula C18H14FN3O2 B5376692 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide

カタログ番号 B5376692
分子量: 323.3 g/mol
InChIキー: ONOOUQCWQQSIIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, also known as GSK690693, is a potent and selective inhibitor of the protein kinase AKT. AKT is a key regulator of multiple cellular processes, including cell growth, survival, and metabolism. The inhibition of AKT has been shown to have therapeutic potential in a variety of diseases, including cancer and diabetes.

作用機序

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide acts by inhibiting the activity of AKT, which is a key regulator of multiple cellular processes. AKT is activated by a variety of growth factors and cytokines, and its activation leads to the activation of downstream signaling pathways that promote cell growth and survival. Inhibition of AKT by 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide leads to the suppression of these downstream signaling pathways, which results in the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of AKT by 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of other cancer treatments. In addition, 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to improve insulin sensitivity in preclinical models of diabetes.

実験室実験の利点と制限

One advantage of using 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is its selectivity for AKT. This allows for the specific inhibition of AKT signaling pathways, which can be useful in studying the role of AKT in various cellular processes. However, one limitation of using 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is its potency, which can make it difficult to use at low concentrations. In addition, the effects of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide may be dependent on the specific cell type being studied.

将来の方向性

There are several future directions for the study of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide. One potential direction is the development of combination therapies that include 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide and other cancer treatments, such as immunotherapy. Another potential direction is the study of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in the context of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more selective and potent AKT inhibitors may lead to the development of more effective therapies for a variety of diseases.

合成法

The synthesis of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with 4-aminophenol to form 4-fluorobenzamide. This is then reacted with 6-methyl-3-pyridazinecarboxylic acid to form the intermediate compound, which is then reacted with 4-hydroxyphenylboronic acid to form the final product.

科学的研究の応用

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

4-fluoro-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-12-2-11-17(22-21-12)24-16-9-7-15(8-10-16)20-18(23)13-3-5-14(19)6-4-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOOUQCWQQSIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。